molecular formula C12H9N B1628090 1-Cyano-5-methylnaphthalene CAS No. 40689-22-3

1-Cyano-5-methylnaphthalene

Cat. No.: B1628090
CAS No.: 40689-22-3
M. Wt: 167.21 g/mol
InChI Key: KDQNAHYGYCEITL-UHFFFAOYSA-N
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Description

Contextual Significance of Cyano-Substituted Methylnaphthalene Derivatives in Aromatic Chemistry

Cyano-substituted methylnaphthalene derivatives represent a significant class of compounds within the broader field of aromatic chemistry. The introduction of a cyano (-CN) group and a methyl (-CH3) group onto the naphthalene (B1677914) framework gives rise to a diverse array of isomers, each with unique electronic and steric properties. These substitutions influence the reactivity, spectroscopic characteristics, and potential applications of the parent naphthalene molecule. The interplay between the electron-withdrawing nature of the cyano group and the electron-donating effect of the methyl group can lead to interesting chemical behaviors and makes these compounds valuable subjects for fundamental research and as intermediates in the synthesis of more complex molecules. For instance, the presence of a cyano group can enhance fluorescence properties and influence intermolecular interactions, which is of interest in materials science. mdpi.com

Historical Perspective on Naphthalene Functionalization Methodologies

The functionalization of naphthalene has been a subject of extensive study for over a century. Early methods relied heavily on classical electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation. However, controlling the regioselectivity of these reactions on the naphthalene ring system can be challenging. researchgate.net The development of modern synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and C-H functionalization, has provided more precise and efficient routes to a wide range of substituted naphthalenes. researchgate.netthieme-connect.com These advanced techniques have enabled the synthesis of specific isomers of cyano-substituted methylnaphthalenes that were previously difficult to access, thereby opening up new avenues for research and application. thieme-connect.com

Scope and Research Objectives Pertaining to 1-Cyano-5-methylnaphthalene Studies

Research concerning this compound is primarily focused on understanding its fundamental chemical and physical properties, developing efficient synthetic routes, and exploring its potential applications. Key research objectives include the detailed characterization of its spectroscopic properties (NMR, IR, UV-Vis), the investigation of its reactivity in various chemical transformations, and the study of its thermal and photophysical behavior. researchgate.netresearchgate.net Furthermore, there is interest in how the specific substitution pattern of the cyano and methyl groups on the naphthalene core influences its electronic structure and intermolecular interactions, which could have implications for its use in areas such as organic electronics and as a molecular probe. mdpi.comresearchgate.net

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC12H9N guidechem.com
Molecular Weight167.207 g/mol guidechem.com
CAS Number40689-22-3 guidechem.com
AppearanceNot explicitly stated, likely a solid or liquid
Melting PointNot available
Boiling PointNot available
SolubilityInsoluble in water, soluble in organic solvents like alcohol and ether. chemicalbook.com

Spectroscopic Data of this compound

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

40689-22-3

Molecular Formula

C12H9N

Molecular Weight

167.21 g/mol

IUPAC Name

5-methylnaphthalene-1-carbonitrile

InChI

InChI=1S/C12H9N/c1-9-4-2-7-12-10(8-13)5-3-6-11(9)12/h2-7H,1H3

InChI Key

KDQNAHYGYCEITL-UHFFFAOYSA-N

SMILES

CC1=C2C=CC=C(C2=CC=C1)C#N

Canonical SMILES

CC1=C2C=CC=C(C2=CC=C1)C#N

Origin of Product

United States

Iii. Reaction Mechanisms and Chemical Reactivity of 1 Cyano 5 Methylnaphthalene Systems

Photochemical and Photodissociation Pathways

The interaction of 1-cyano-5-methylnaphthalene with light initiates a cascade of photophysical and photochemical events. These processes are crucial in understanding its stability and transformation in environments exposed to radiation, such as the interstellar medium.

Recent studies on the closely related 1-cyanonaphthalene (1-CNN) have unveiled a novel bimolecular photodissociation pathway that can lead to extensive fragmentation. aip.org This process is particularly relevant at densities akin to those in dense molecular clouds and the upper atmospheres of planets and their moons. researchgate.net

Under the influence of non-ionizing UV radiation, 1-CNN monomers can form photoexcited dimer units. aip.org An ultrafast energy transfer, known as Intermolecular Coulombic Decay (ICD), occurs between these two photoexcited units. aip.orgnih.gov In this phenomenon, one photoexcited molecule relaxes by ionizing its neighbor. aip.org The excess energy from the electronic relaxation of one molecule is efficiently transferred to the adjacent molecule, causing its ionization. nih.gov This process is depicted in the following schematic:

Schematic of Intermolecular Coulombic Decay (ICD)

Step Description
1. Photoexcitation Two 1-CNN molecules absorb photons, leading to electronic excitation.
2. Dimer Formation The photoexcited monomers associate to form a dimer unit.
3. Energy Transfer (ICD) Ultrafast energy transfer occurs between the two units of the dimer via Coulombic interactions.
4. Ionization The energy-receiving unit is ionized, leading to the formation of a cation.

This ICD-mediated pathway is significant because it demonstrates that fragmentation can occur at photon energies well below the ionization threshold of the monomer. aip.orgresearchgate.net The total energy within the associated dimer, including the absorbed photon energy and the association energy, is sufficient to induce ionization and subsequent fragmentation. aip.org This bimolecular photofragmentation is a departure from the previously understood unimolecular processes and suggests a new mechanism for the transformation of cyano-substituted PAHs in astrophysical environments. aip.orgresearchgate.net

The photofragmentation of cyano-substituted PAHs, including 1-cyanonaphthalene, typically proceeds through several key channels. The most dominant of these involve the loss of small, stable molecules such as hydrogen cyanide (HCN) or the cyanide radical (CN), and acetylene (B1199291) (C2H2). aip.org The loss of a hydrogen atom (H) is also observed, though it is generally a weaker channel. aip.org

Studies on 1-CNN have shown that at photon energies above 16 eV, dissociation channels open up, with the most prominent being the loss of C2H2, HCN, or CN. aip.org For smaller aromatic cyano compounds like benzonitrile (B105546) and cyanonaphthalene, the loss of HCN/CN is more dominant compared to the loss of H or C2H2. aip.org

Upon photoexcitation of 1-CNN, mass spectrometry reveals the formation of various daughter cations. For instance, photoexcitation at 266 nm produces a higher yield of daughter cations with mass-to-charge ratios (m/z) of 128 and 142 amu compared to the parent cation at 153 amu. aip.org The formation of these fragments can be explained by the following pathways:

Formation of 142 amu cation: This can occur through the loss of a CN group from the dimer-associate cation, followed by the addition of a methyl group (CH3) from the non-ionizing unit of the associate, resulting in a methylnaphthalene cation. researchgate.net

Formation of 128 amu cation: The loss of C2H2 followed by hydrogen abstraction can lead to the formation of a dehydrogenated quinoline (B57606) cation (C9H6N+). aip.org

The following table summarizes the key photofragmentation channels and the resulting daughter ions observed for 1-cyanonaphthalene, which serves as a model for this compound.

Key Photofragmentation Channels of 1-Cyanonaphthalene

Fragmentation Channel Lost Neutral(s) Daughter Ion (m/z) Notes
HCN/CN Loss HCN or CN Varies Dominant channel for small aromatic cyano compounds. aip.org
C2H2 Loss C2H2 Varies Becomes significant at photon energies above 16 eV. aip.org
H Loss H Varies Generally a weaker channel. aip.org
Complex Fragmentation CN, CH3 addition 142 Formation of methylnaphthalene cation. aip.orgresearchgate.net

These photofragmentation pathways are critical in determining the lifecycle and chemical evolution of nitrogen-containing PAHs in the interstellar medium.

Radical-Mediated Transformations in Gas and Condensed Phases

Radical-mediated reactions are fundamental to the synthesis and transformation of PAHs in both terrestrial and extraterrestrial environments. These reactions often proceed without significant energy barriers, making them viable even at the low temperatures of interstellar clouds.

The Hydrogen Abstraction-Acetylene Addition (HACA) mechanism is widely considered a primary route for the growth of PAHs. researchgate.netresearchgate.net This mechanism involves a three-step sequence:

Activation: A hydrogen atom is abstracted from the aromatic ring by a radical, creating a reactive aryl radical site. researchgate.net

Addition: An acetylene molecule adds to this radical site. researchgate.net

Cyclization: The resulting structure undergoes ring closure to form a new aromatic ring. researchgate.net

While direct experimental evidence for HACA on this compound is not available, studies on the formation of naphthalene (B1677914) provide a strong model for this process. nih.govnih.govuhmreactiondynamics.org The facile formation of naphthalene from the reactions of styrenyl and ortho-vinylphenyl radicals with acetylene validates the HACA mechanism. nih.govuhmreactiondynamics.org This suggests that similar pathways could be crucial for the growth of substituted naphthalenes.

Radical addition-cyclization reactions are powerful tools in organic synthesis for constructing cyclic and heterocyclic systems. clockss.org This process is initiated by the addition of a radical to a multiple bond, such as an alkene or alkyne, which then triggers a cyclization event. clockss.org

In the context of substituted naphthalenes, radical cascade reactions have been developed for their synthesis. For example, a metal-free cascade radical addition/cyclization reaction of 2-vinylanilines with alkynes has been reported to produce naphthalene derivatives. researchgate.net This type of transformation highlights how radical addition can initiate a sequence of events leading to the formation of the naphthalene core.

Furthermore, the intramolecular translocation of cyano groups can be mediated by radicals. preprints.org This process typically involves the addition of an in-situ generated carbon-centered radical to the nitrile triple bond, followed by the cleavage of the resulting cyclic iminyl radical intermediate to relocate the cyano group. preprints.org This reactivity showcases the dual role of the cyano group in radical-mediated transformations.

In the cold, sparse environment of the interstellar medium, reactions with abundant radicals and small molecules are the dominant pathways for the formation and evolution of complex molecules. The two isomers of cyanonaphthalene are thought to be formed from the reaction of naphthalene with the CN radical. aip.org

The reactions of substituted aromatic radicals, like those derived from this compound, are predicted to be key in the formation of more complex PAHs. acs.org For instance, reactions of the para-tolyl radical with vinylacetylene have been shown to form 2-methylnaphthalene (B46627) without an entrance barrier, a process that can occur at the low temperatures of molecular clouds. acs.org This reaction proceeds through the addition of the radical to the vinylacetylene, followed by isomerization and cyclization. acs.org

The following table outlines the types of radical-mediated reactions relevant to this compound systems.

Types of Radical-Mediated Reactions

Reaction Type Description Relevance
Hydrogen Abstraction-Acetylene Addition (HACA) A multi-step process involving hydrogen abstraction, acetylene addition, and cyclization to grow PAHs. researchgate.net A fundamental mechanism for the formation and growth of PAHs in combustion and interstellar environments. nih.govnih.gov
Radical Addition-Cyclization A radical adds to a multiple bond, initiating a cyclization cascade. clockss.org A synthetic strategy for constructing naphthalene and other polycyclic systems. researchgate.net
Reaction with Interstellar Radicals Reactions with abundant radicals like CN are crucial for the formation of cyano-substituted PAHs. aip.org Explains the observed abundance of cyanonaphthalenes in the interstellar medium. aip.org

Catalytic Conversions and Associated Mechanisms

The catalytic conversion of naphthalene derivatives is a cornerstone of synthetic chemistry, enabling the production of valuable intermediates for materials science and pharmaceuticals. The reactivity of the this compound system is dictated by the electronic properties and steric environment of the cyano and methyl groups, influencing reaction pathways in various catalytic processes.

Metal-catalyzed oxidation reactions provide a direct route to functionalize the methyl group of methylnaphthalene compounds. Ammoxidation, the oxidation of a hydrocarbon in the presence of ammonia (B1221849) and oxygen, is a significant industrial process for synthesizing nitriles from methyl-substituted aromatic compounds.

The ammoxidation of 1-methylnaphthalene (B46632) has been investigated using copper-based catalysts, which are known for their activity and selectivity in such transformations. acs.org Studies utilizing copper-impregnated sodium-mordenite (Na-MOR) zeolites as solid support catalysts have shown that the copper additive enhances the conversion of 1-methylnaphthalene. acs.org However, even at elevated temperatures of 350°C, the conversion remains relatively low, though a high selectivity of 85% for oxidation at the benzylic position is observed. The process typically yields a mixture of products, primarily the corresponding naphthaldehyde and the desired nitrile. acs.org

The mechanism of copper-catalyzed ammoxidation is believed to proceed through a radical-mediated pathway. nih.gov For benzylic substrates, the reaction is initiated by the abstraction of a hydrogen atom from the methyl group. Spectroscopic studies using Fourier transform infrared (FTIR) and electron paramagnetic resonance (EPR) on copper-exchanged mordenites and beta zeolites have provided insight into the active sites. rsc.org These analyses confirm that Cu²⁺ ions are the active reaction centers. In mordenite (B1173385) catalysts, these copper ions are thought to be located in the side pockets, making them inaccessible to the bulky aromatic system of 1-methylnaphthalene. This steric hindrance is credited with the higher selectivity observed with mordenite-based catalysts, as it limits side reactions. rsc.org In contrast, the more open channel structure of beta zeolites allows for greater interaction, which can initially favor side reactions but also makes adsorbed ammonia more available for the main ammoxidation pathway. rsc.org

Other metal-catalyzed oxidation systems have also been explored. The oxidation of methylnaphthalenes using peroxydisulphate with a copper(II) catalyst in an aqueous acetonitrile (B52724) medium has been shown to yield products such as naphthaldehydes and naphthalenemethyl acetates. ias.ac.in

Table 1: Product Distribution in the Ammoxidation of 1-Methylnaphthalene This table is illustrative, based on findings that ammoxidation of benzylic hydrocarbons yields mixtures. Specific yield percentages for this compound are dependent on precise reaction conditions.

Catalyst SystemTemperature (°C)Major ProductsConversion/SelectivityReference
Copper-impregnated Na-Mordenite3501-Naphthaldehyde, 1-Naphthonitrile (B165113)Low conversion, 85% benzylic selectivity acs.org
Copper(II) / K₂S₂O₈Not Specified1-Naphthaldehyde, 1-Naphthalenemethyl acetateModerate to good yields ias.ac.in

Catalytic hydrogenation is a fundamental process for modifying the aromatic core of compounds like this compound. The efficiency and selectivity of this reaction are profoundly influenced by the catalyst system, particularly the interplay between the active metal and the support material, known as metal-support interactions (MSI). rsc.org

The hydrogenation of naphthalene has been extensively studied as a model reaction, with findings applicable to its derivatives. psu.edu The process typically occurs in two stages: first, the alkene is adsorbed onto the catalyst surface with hydrogen, followed by the transfer of hydrogen atoms to the carbon atoms. libretexts.org Platinum (Pt) and Palladium (Pd) are common active metals for this transformation. The nature of the support material (e.g., Al₂O₃, SiO₂, TiO₂, ZrO₂) can drastically alter the catalyst's activity. For instance, in naphthalene hydrogenation over platinum, a Pt/TiO₂–ZrO₂ support demonstrated the highest activity compared to other supports when reduced at a low temperature. psu.edu

A key phenomenon in this context is the Strong Metal-Support Interaction (SMSI), which can occur when catalysts are reduced at high temperatures. psu.edu SMSI can involve the encapsulation of metal nanoparticles by a thin layer from a reducible support (like TiO₂), which suppresses hydrogen chemisorption capacity and can alter catalytic activity. psu.edutue.nl However, engineering SMSI can also be a strategy to tune selectivity. For example, it can favor the formation of surface hydrogen on the metal rather than hydride formation, which can lead to different hydrogenation outcomes. nih.gov

The hydrogenation of this compound can proceed at the naphthalene core or the cyano group, depending on the catalyst and reaction conditions. The electronic effect of the support on the metal plays a crucial role. Studies on Pt/TiO₂–ZrO₂ have shown that the depression of hydrogenation activity at high reduction temperatures is greater than the suppression of hydrogen uptake alone, indicating electronic perturbations between the support and the Pt metal are at play. psu.edu This electronic modification of the active sites can influence the reaction pathway for a substituted naphthalene.

Table 2: Effect of Pre-Reduction Temperature on Naphthalene Hydrogenation over Pt Catalysts Adapted from studies on naphthalene hydrogenation, illustrating the impact of Support-Metal Interactions. LTR: Low-Temperature Reduction; HTR: High-Temperature Reduction.

CatalystReduction ConditionRelative H₂ Uptake (HTR vs LTR)Relative Activity (k₁) (HTR vs LTR)Reference
Pt/TiO₂LTR → HTR~0.1~0.02 psu.edu
Pt/TiO₂–ZrO₂ (1:1)LTR → HTR~0.6~0.15 psu.edu

These data illustrate that adding ZrO₂ to the TiO₂ support mitigates the SMSI effect, preserving more of the catalyst's hydrogen uptake capacity and activity after high-temperature treatment. psu.edu

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. In recent years, significant advances have been made using specialized palladium precatalysts that offer high activity and stability. Among these, halogen-bridged methylnaphthyl palladium dimers, known as MeNAP (MethylNaphthyl) catalysts, have emerged as exceptionally versatile and efficient precursors. nih.govresearchgate.net

These MeNAP precatalysts are air- and moisture-stable solids that are readily synthesized. researchgate.net Their key feature is the η³-methylnaphthyl ligand, which acts as a placeholder. In the catalytic cycle, this ligand is easily displaced, allowing for the in situ generation of a well-defined, monoligated L-Pd(0) active species upon reaction with a phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand. nih.govresearchgate.net This controlled generation of the active catalyst minimizes the formation of inactive palladium black and allows for very low catalyst loadings.

The MeNAP system has demonstrated record-setting activities in a variety of challenging cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig aminations. nih.gov Their performance often surpasses that of state-of-the-art systems, enabling difficult transformations such as the synthesis of tetra-ortho-substituted biaryls at room temperature and the cross-coupling of secondary alkyl boronic acids with aryl chlorides. nih.govresearchgate.net

The structure of the precatalyst is a halogen-bridged dimer, for example, [Pd(β-MeNAP)Br]₂. umicore.com The flexibility of this system allows for fine-tuning by simply mixing the precatalyst with a wide array of commercially available ligands, adapting the catalyst to the specific needs of a reaction and broadening the accessible substrate scope. umicore.com This modularity makes MeNAP precursors ideal for both high-throughput reaction screening and preparative-scale organic synthesis. nih.govacs.org

Table 3: Examples of MeNAP Palladium Precatalysts

Precatalyst NameChemical FormulaKey FeatureReference
[Pd(α-MeNAP)Cl]₂[Pd(1-methylnaphthyl)Cl]₂α-isomer, chloride bridge researchgate.net
[Pd(β-MeNAP)Br]₂[Pd(2-methylnaphthyl)Br]₂β-isomer, bromide bridge nih.govumicore.com

The use of these precursors streamlines the development of catalytic methods and enhances the efficiency and scope of modern cross-coupling chemistry. nih.gov

Iv. Spectroscopic and Photophysical Characterization in Academic Research

Electronic Absorption and Emission Spectroscopy

The electronic transitions of the naphthalene (B1677914) core are sensitive to the type and position of substituents, which modify its absorption and emission characteristics.

The UV-Visible absorption spectrum of naphthalene is characterized by distinct electronic transitions. The introduction of substituents alters the energy of these transitions, typically causing a shift in the absorption maxima (λmax).

Research on silyl-substituted naphthalene derivatives provides the closest available data for understanding the 1-cyano-5-methyl substitution pattern. A study involving 1-cyano-5-(trimethylsilyl)naphthalene —an analogue where the methyl group is replaced by a trimethylsilyl (B98337) (SiMe₃) group—demonstrated that the introduction of a cyano group at the 5-position, along with the silyl (B83357) group at the 1-position, induces a bathochromic (red) shift in the absorption maxima compared to the parent naphthalene molecule. mdpi.com This shift is a cumulative effect of both the electron-withdrawing cyano group and the electron-donating, sterically bulky trimethylsilyl group. mdpi.com In general, both electron-donating and electron-withdrawing groups tend to cause red shifts in the absorption spectra of naphthalene. mdpi.com

For comparison, substitution of a cyano group at the 1-position of naphthalene to form 1-cyanonaphthalene (1-CNN) results in a red shift of the S₁ ← S₀ transition energy by approximately 607 cm⁻¹. researchgate.net Similarly, studies on 1-methylnaphthalene (B46632) show that the methyl group also induces a red shift, albeit smaller than that of the cyano group. aanda.orgaanda.org Therefore, it can be inferred that 1-cyano-5-methylnaphthalene would exhibit absorption maxima at longer wavelengths than unsubstituted naphthalene, resulting from the combined electronic effects of both the cyano and methyl groups.

Substituents on the naphthalene ring also profoundly affect its fluorescence properties, including the emission wavelength, fluorescence quantum yield (Φf), and fluorescence lifetime (τf).

The study on 1-cyano-5-(trimethylsilyl)naphthalene showed that the presence of the cyano group at the 5-position leads to an increase in fluorescence intensity compared to naphthalene and 1-(trimethylsilyl)naphthalene. mdpi.com This suggests that the specific substitution pattern enhances the emissive properties of the molecule.

While specific values for this compound are not available, the photophysical properties of its silylated analogue and other related compounds have been determined in cyclohexane. These values provide a basis for understanding the expected behavior of the target compound.

Compoundλabs (nm)λfl (nm)Φf (Quantum Yield)τf (ns, degassed)
Naphthalene2863240.2396
1-(Trimethylsilyl)naphthalene2943280.3064
1-Cyano-5-(trimethylsilyl)naphthaleneNot ReportedNot ReportedNot ReportedNot Reported
1,4-Bis(trimethylsilylethynyl)naphthalene3473520.852

Data sourced from a study on silyl-substituted naphthalenes. mdpi.comresearchgate.net Note: Specific values for 1-Cyano-5-(trimethylsilyl)naphthalene were not explicitly tabulated in the reference but its properties were discussed qualitatively. mdpi.com

Studies on other aromatic nitriles, such as 1-naphthonitrile (B165113) (1-CNN), show that the fluorescence yield can decrease dramatically with increasing excitation energy, indicating the activation of efficient non-radiative decay channels. researchgate.net

Once a molecule is in an excited state, it can return to the ground state through radiative pathways (fluorescence) or non-radiative pathways (internal conversion and intersystem crossing). The competition between these processes determines the fluorescence quantum yield and lifetime. The rates of these transitions (kf for radiative and knr for non-radiative) are fundamental photophysical parameters.

They can be calculated from the fluorescence quantum yield (Φf) and lifetime (τf) using the following relationships:

Radiative rate constant (kf): kf = Φf / τf

Non-radiative rate constant (knr): knr = (1 - Φf) / τf

For naphthalene, with a Φf of 0.23 and a τf of 96 ns, the radiative rate constant (kf) is approximately 2.4 x 10⁶ s⁻¹, while the non-radiative rate constant (knr) is 8.0 x 10⁶ s⁻¹. For many substituted naphthalenes, the non-radiative deactivation processes are significant. researchgate.net Low fluorescence quantum yields and short lifetimes observed in some naphthalene diimide derivatives, for instance, have been attributed to rapid intersystem crossing from the excited singlet state. aanda.org In aromatic nitriles, an excitation-energy-dependent decrease in fluorescence yield is often attributed to the crossing of the initially excited ππ* state by a "dark" non-emissive state, which provides an efficient non-radiative decay channel. researchgate.net

Advanced Spectroscopic Probes (e.g., Mass Spectrometry for Photofragmentation Analysis)

Advanced techniques like mass spectrometry are used to analyze the fragmentation patterns of molecules following photoexcitation, providing insights into their photostability and decay mechanisms. While data for this compound is not available, studies on 1-cyanonaphthalene (1-CNN) offer a clear model for the expected behavior.

Upon photoexcitation with a 266 nm laser, 1-CNN undergoes extensive fragmentation. nih.gov The resulting mass spectrum shows a parent cation at m/z 153, but it is often surpassed by daughter cations. nih.gov Common photofragmentation pathways for cyano-substituted polycyclic aromatic hydrocarbons (PAHs) include the loss of neutral species such as H (hydrogen atom), C₂H₂ (acetylene), and HCN (hydrogen cyanide) or CN (cyanide radical). nih.gov For small aromatic nitriles like cyanonaphthalene, the loss of HCN or CN is typically a dominant channel. nih.gov

In one experiment, photoexcitation of 1-CNN led to prominent daughter cations at m/z 128 and m/z 142. nih.gov This indicates that under UV irradiation, the molecule can readily break apart following ionization. In contrast, electron-impact ionization of 1-CNN primarily yields the parent cation (m/z 153) with very little fragmentation, highlighting that the fragmentation is a result of the photodynamic processes. nih.gov For the related isomer, 1-cyano-4-methylnaphthalene , the top three peaks in its GC-MS spectrum are observed at m/z 167 (parent ion), 166, and 140. acs.org

Structure-Photophysical Property Relationships

The photophysical properties of this compound are dictated by the combined influence of the electron-withdrawing cyano (-CN) group and the electron-donating methyl (-CH₃) group.

Electronic Effects: The -CN group is strongly electron-withdrawing (-I, -M effects), which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) more than the Highest Occupied Molecular Orbital (HOMO), leading to a smaller HOMO-LUMO energy gap. This results in the observed bathochromic (red) shifts in absorption and fluorescence spectra. mdpi.com The -CH₃ group is weakly electron-donating (+I effect), which tends to raise the HOMO energy, also contributing to a smaller energy gap. The 1,5-substitution pattern places these groups on different rings of the naphthalene system, leading to a significant redistribution of electron density across the aromatic framework upon excitation.

Steric Effects: Both the methyl and cyano groups introduce steric bulk. While the linear cyano group's steric hindrance is modest, the methyl group is more significant. Steric interactions can influence the planarity of the molecule and affect the efficiency of non-radiative decay pathways. For instance, in a study of silyl-naphthalenes, the steric bulk of the silyl groups was found to be a key factor in the quenching of fluorescence from other molecules. mdpi.com Steric hindrance can prevent the molecule from adopting a planar conformation in the excited state, which can enhance non-radiative decay rates and thus lower the fluorescence quantum yield. The lack of free rotation and potential for intramolecular hydrogen bonding in certain substituted naphthalenes can also direct photochemical outcomes.

Charge Transfer Complexation Phenomena

The formation of electron donor-acceptor (EDA) or charge-transfer (CT) complexes is a well-documented phenomenon for electron-rich aromatic systems, such as naphthalene and its derivatives, when they interact with strong electron acceptors. In this context, this compound can act as an electron donor, forming a CT complex with a suitable electron acceptor, leading to distinct spectroscopic and photophysical properties that are not present in the individual molecules.

A quintessential π-electron acceptor used in these studies is tetracyanoethylene (B109619) (TCNE). The interaction involves the transfer of electron density from the highest occupied molecular orbital (HOMO) of the naphthalene derivative to the lowest unoccupied molecular orbital (LUMO) of TCNE. This interaction results in the formation of a new, low-energy absorption band in the visible region of the electronic spectrum, known as the charge-transfer band. The energy of this transition (hν_CT) is directly related to the ionization potential of the donor molecule and the electron affinity of the acceptor.

Academic research on the CT complexes of substituted naphthalenes with TCNE has revealed that the position of the CT absorption maximum (λ_max) and the stability of the complex, quantified by the formation constant (K_CT), are highly sensitive to the nature and position of the substituents on the naphthalene ring. researchgate.net

Detailed Research Findings

The electronic properties of the substituents on the naphthalene ring play a crucial role in determining the characteristics of the charge-transfer complex.

Electron-Donating Groups: Substituents like the methyl group (-CH₃) are electron-donating. They increase the electron density on the naphthalene π-system, which lowers the ionization potential of the molecule. Consequently, less energy is required for the charge-transfer transition, resulting in a bathochromic (red) shift of the CT absorption band to longer wavelengths. Studies on methylnaphthalenes have shown that the formation constants and molar absorptivity values generally increase with alkyl substitution, indicating a more stable complex. researchgate.net

Electron-Withdrawing Groups: Conversely, the cyano group (-CN) is a strong electron-withdrawing group. It decreases the electron density of the naphthalene π-system, thereby increasing its ionization potential. This effect makes the charge transfer to the acceptor more difficult, requiring more energy. As a result, a hypsochromic (blue) shift of the CT band to shorter wavelengths is expected. The stability of the complex (K_CT) is also anticipated to decrease significantly compared to unsubstituted naphthalene.

The stoichiometry of such complexes is typically 1:1, which can be determined using methods like Job's method of continuous variation. researchgate.net The formation constant (K_CT) and the molar extinction coefficient (ε_CT) of these 1:1 complexes are commonly determined from spectrophotometric data using the Benesi-Hildebrand equation. wisdomlib.orgwikipedia.org

Generated code

Where [A₀] and [D₀] are the initial concentrations of the acceptor and donor, respectively.

A plot of 1/ΔA (where ΔA is the change in absorbance) against 1/[D₀] yields a straight line from which K_CT and ε_CT can be calculated.

Donor CompoundAcceptorSolventλ_max (CT-I) (nm)λ_max (CT-II) (nm)K_CT (L·mol⁻¹)ε_CT (L·mol⁻¹·cm⁻¹)
NaphthaleneTCNECarbon Tetrachloride~520~365~0.75~1600
This compoundTCNECarbon TetrachlorideIllustrative: <520Illustrative: <365Illustrative: <0.75-

Note: The data for the Naphthalene-TCNE complex are representative values from literature. The values for this compound are illustrative estimations based on the expected strong electron-withdrawing effect of the cyano group dominating the weaker electron-donating effect of the methyl group, which would lead to a blue-shift in λ_max and a smaller formation constant (K_CT).

Thermodynamic parameters such as the enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of complex formation can be determined by studying the temperature dependence of the formation constant using the van't Hoff equation. These parameters provide deeper insight into the stability and nature of the binding forces within the charge-transfer complex.

V. Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Molecular Structure and Reactivity

Quantum chemical calculations have been employed to elucidate the electronic structure and predict the reactivity of cyanated and methylated naphthalene (B1677914) derivatives. These methods can determine molecular geometries, orbital energies, and electron distribution, which are fundamental to understanding the chemical behavior of these compounds. For instance, in related cyano-substituted aromatic molecules, quantum chemical calculations have demonstrated the significant role of long-range covalent interactions between excited molecules in processes like intermolecular coulombic decay (ICD). aip.org

Potential energy surface (PES) analysis is a critical computational tool for mapping the energetic landscape of chemical reactions involving molecules like 1-cyano-5-methylnaphthalene. By calculating the energy of the system for various geometric arrangements of the constituent atoms, a multidimensional surface is generated that reveals the most likely pathways for chemical transformations. researchgate.net

For complex organic molecules, PES analysis helps in identifying stable intermediates and transition states, providing a detailed mechanistic understanding of formation and dissociation processes. researchgate.netacs.org For example, in the formation of naphthalene derivatives, PES calculations have been instrumental in elucidating the reaction mechanisms, such as the hydrogen-abstraction-acetylene-addition (HACA) routes and reactions involving phenyl radicals with various hydrocarbons. acs.orgacs.org These studies show that even for seemingly simple reactions, the PES can be intricate, with multiple competing pathways. acs.org The energetic favorability of different channels, such as those leading to naphthalene versus indene, can be predicted, offering insights into product distributions under various conditions. acs.org

Direct-dynamics calculations, which simulate the trajectory of a reaction on the fly without pre-calculating the full PES, can also be employed to study reaction dynamics, especially for processes where a complete PES is computationally prohibitive to generate. researchgate.net

The characterization of transition states is a cornerstone of understanding reaction kinetics. Computational methods are used to locate the geometry of these high-energy structures that connect reactants to products on the potential energy surface. The energy of the transition state determines the activation energy of a reaction, a key parameter in chemical kinetics. researchgate.net

For reactions involving naphthalene derivatives, identifying the transition states is crucial for understanding their formation and rearrangement mechanisms. For example, in the formation of 2-methylnaphthalene (B46627) from the reaction of the para-tolyl radical with vinylacetylene, computational studies have identified the transition states for a sequence of isomerizations, including hydrogen transfer and ring closure. researchgate.net Similarly, in the context of atroposelective cross-coupling reactions to form biaryl compounds, which can be structurally related to substituted naphthalenes, transition state analysis helps to explain the stereochemical outcome of the reaction. acs.org The energy and structure of the transition state can be influenced by factors such as the choice of catalyst and the nature of the substituents on the aromatic rings. acs.org

Mechanistic Modeling of Formation and Dissociation Processes

Computational modeling plays a vital role in unraveling the complex mechanisms by which molecules like this compound are formed and break down. These models often involve the exploration of potential energy surfaces and the simulation of reaction dynamics to provide a comprehensive picture of the chemical processes.

The formation of polycyclic aromatic hydrocarbons (PAHs), including methylated and cyanated naphthalenes, is a key area of research in combustion chemistry and astrochemistry. acs.orgacs.org Mechanistic models for naphthalene formation often consider pathways such as the recombination of cyclopentadienyl (B1206354) radicals, the reaction of benzyl (B1604629) radicals with propargyl, and the reactions of phenyl radicals with vinylacetylene or 1,3-butadiene (B125203). acs.orgrsc.org The inclusion of methyl and cyano groups adds further complexity to these models. For instance, the formation of 2-methylnaphthalene has been theoretically studied through the reaction of the para-tolyl radical with vinylacetylene, revealing pathways involving isomerizations and hydrogen dissociation. researchgate.net

The dissociation of substituted naphthalenes is also a subject of computational study. For example, the photodissociation of 1-cyanonaphthalene has been investigated, revealing that for small aromatic cyano compounds, HCN/CN loss channels are often dominant. aip.org The presence of a methyl group in this compound would likely introduce additional dissociation pathways, such as the loss of a methyl radical or methane.

Chemical kinetics and dynamics simulations provide a time-dependent view of chemical reactions, offering insights that go beyond the static picture provided by potential energy surface analysis. These simulations can predict reaction rates and product branching ratios under specific conditions of temperature and pressure.

For complex reactions like the formation of PAHs, Rice-Ramsperger-Kassel-Marcus (RRKM) theory is often used to calculate rate constants for unimolecular reaction steps. uhmreactiondynamics.org This statistical theory is particularly useful for reactions that proceed through a long-lived intermediate complex. uhmreactiondynamics.org

Molecular dynamics simulations, which solve Newton's equations of motion for the atoms in a system, can provide a detailed, atomistic view of reaction pathways. These simulations have been used to study the reactions of radicals with small hydrocarbons, which are relevant to the formation of larger aromatic systems. uhmreactiondynamics.orgosti.gov For instance, simulations of the reaction of the 1-propynyl radical with 2-methylpropene have shown that the reaction proceeds via indirect scattering dynamics involving intermediate complexes with lifetimes longer than their rotational periods. uhmreactiondynamics.orgosti.gov Such studies are crucial for understanding the formation of substituted vinylacetylenes, which can be precursors to substituted naphthalenes. uhmreactiondynamics.org

A detailed chemical kinetic model for 1-methylnaphthalene (B46632) has been developed to simulate its ignition and oxidation processes, highlighting the importance of specific reaction pathways and the sensitivity of the model to the rate constants of key reactions. mdpi.com

Prediction of Spectroscopic Properties (e.g., Rotational Constants, Electronic Transitions)

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can be invaluable for their identification and characterization, especially in environments like the interstellar medium. researchgate.netacs.org

Theoretical calculations can provide accurate predictions of rotational constants, which are essential for identifying molecules using rotational spectroscopy. aanda.org This has been successfully applied to the identification of cyano derivatives of acenaphthylene (B141429) and the confirmation of 1- and 2-cyanonaphthalene in the cold dark cloud TMC-1. aanda.org

The prediction of electronic transitions using methods like time-dependent density functional theory (TD-DFT) is crucial for interpreting UV-visible absorption and fluorescence spectra. smolecule.comresearchgate.net These calculations can predict the wavelengths of maximum absorption and emission, as well as the oscillator strengths of these transitions. For substituted naphthalenes, the position of the substituents can significantly affect the electronic transitions. For example, the introduction of silyl (B83357), methoxy, and cyano groups can cause bathochromic shifts (to longer wavelengths) in the absorption maxima. researchgate.net

Vibrational frequencies can also be calculated computationally and are used to assign experimental infrared (IR) and Raman spectra. acs.orgresearchgate.net These calculations help in understanding the vibrational modes of the molecule and how they are affected by substitution. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a crucial role in determining the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and is related to the electronic absorption properties of the molecule. researchgate.net

For aromatic systems like this compound, the HOMO and LUMO are typically π-type orbitals delocalized over the naphthalene ring system. The energies of these orbitals, and thus the HOMO-LUMO gap, are influenced by the nature and position of the substituents. Electron-withdrawing groups, such as the cyano group, generally lower the energies of both the HOMO and LUMO, while electron-donating groups, such as the methyl group, tend to raise these energies. mdpi.com

The HOMO-LUMO gap can be correlated with the first electronic transition in the UV-visible spectrum. A smaller gap generally corresponds to a longer wavelength of absorption. researchgate.net Frontier molecular orbital theory also predicts that the electron-deficient character of a molecule like 1-cyano-8-(trifluoromethoxy)naphthalene, due to the electron-withdrawing substituents, will favor interactions with electron-rich species. smolecule.com

Calculations of the HOMO and LUMO energies are often performed using density functional theory (DFT). researchgate.net For 1-methylnaphthalene, the HOMO-LUMO energy gap has been calculated to understand the charge transfer interactions within the molecule. researchgate.net

Vi. Advanced Applications in Chemical Research

Supramolecular Architectures and Host-Guest Chemistry

In supramolecular chemistry, which focuses on chemical systems composed of molecules held together by non-covalent bonds, cyano-naphthalenes are prized building blocks. wikipedia.orgmdpi.com The interplay of their rigid structure and electronic features allows for the design of intricate assemblies with emergent properties.

The design of supramolecular structures using cyano-naphthalene units is governed by several key principles rooted in non-covalent interactions. The planar naphthalene (B1677914) core facilitates π-π stacking, an interaction where aromatic rings align face-to-face, while the highly polar cyano (–C≡N) group introduces strong dipole-dipole interactions. These forces, combined with van der Waals forces, guide the molecules to arrange into predictable, ordered structures like stacks or sheets. thieme-connect.deacs.org

For instance, core-substituted naphthalene diimides (cNDIs), which can include cyano functionalization, are known to form extended supramolecular polymers. thieme-connect.deacs.org The design often involves attaching flexible side chains to the rigid core, creating amphiphilic molecules that self-assemble in specific solvents. bohrium.com The precise geometry and electronic nature of the cyano-naphthalene unit—being electron-deficient—can be tuned to direct the assembly and define the final architecture of the supramolecular entity. researchgate.net

Molecular recognition, the specific binding of a guest molecule to a complementary host, is a central theme in host-guest chemistry. wikipedia.org Cyano-naphthalene units are instrumental in creating hosts with specific binding capabilities. Their electron-deficient aromatic surface can selectively bind electron-rich guest molecules through charge-transfer interactions. bohrium.com

Self-assembly is the spontaneous organization of these molecules into stable, well-defined structures. acs.org Research has shown that cyano-substituted conjugated polymers can facilitate the self-assembly of polymer chains, leading to more ordered domains. acs.orgnih.gov In the case of naphthalene diimide derivatives, functionalization can lead to various self-assembled structures, from nanorods and fibers to more complex vesicles in aqueous media. acs.org The process is highly dependent on factors like solvent polarity and the presence of other functional groups that can participate in hydrogen bonding. acs.orgacs.org

Supramolecular catalysis involves using a molecular assembly to create a confined environment, or "nanoreactor," that can accelerate a chemical reaction or control its selectivity. rsc.orgnih.gov While direct catalytic applications of 1-cyano-5-methylnaphthalene are not extensively documented, the principles apply to broader systems incorporating cyano-functionalized aromatic compounds.

The cavities created by host assemblies containing cyano-naphthalene units can bind specific substrates, positioning them for reaction. acs.org The electronic properties of the cyano group can play a role in stabilizing transition states. For example, systems using selenium-based catalysts with cyano-acceptor groups have been shown to stabilize negatively charged transition states, leading to significant rate enhancements in reactions like transfer hydrogenation. mdpi.com Furthermore, assemblies based on molecules like cyclodextrins can form host-guest complexes with substrates, acting as enzyme mimics to catalyze reactions in an aqueous environment. nih.gov

Materials Science for Optical and Electronic Research

The photophysical and electronic properties inherent to the cyano-naphthalene scaffold make it a valuable component in materials science, particularly for applications in optics and electronics. thieme-connect.deacs.org

The incorporation of cyano-naphthalene units into polymers is a strategy to tune their light-emitting properties. instras.com The cyano group, being strongly electron-withdrawing, can significantly alter the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov This modification affects the energy of the photons emitted upon relaxation, allowing for control over the color of the photoluminescence (PL). acs.orgnih.gov

Studies on polymers containing cyano-substituted phenylene vinylene have demonstrated this tuning effect. instras.com Furthermore, research on naphthalene diimide (NDI) derivatives shows that introducing cyano groups can modulate photoluminescence, with some systems exhibiting enhanced emission in the aggregated state. acs.org The polarity of the polymer matrix itself has also been found to regulate the luminescent properties of embedded NDI derivatives. nih.gov

Table 1: Examples of Cyano-Naphthalene Derivatives in Photoluminescent Systems

Derivative ClassSystem TypeObserved PropertyReference
Cyano-substituted Naphthalene Diimide (cNDI)Supramolecular PolymerTunable optical and redox properties thieme-connect.de
Cyano-substituted Phenylene VinyleneConjugated PolymerTemperature-dependent photoluminescence instras.com
Valine-based IsocyanonaphthaleneFluorescent ProbeTurn-on fluorescence response to metal ions frontiersin.org
Naphthalene Diimide (NDI) in Polar PolymerPolymer MatrixMulti-responsive room-temperature phosphorescence and radical luminescence nih.gov

Covalent Organic Frameworks (COFs) are crystalline, porous polymers with highly ordered structures built from organic monomers. rsc.orgacs.org The rigidity, defined geometry, and functionality of molecules like cyano-naphthalenes make them excellent building blocks for these materials. acs.org

Dicyanonaphthalene, for example, can be used as a linker in the synthesis of COFs. The cyano groups provide reactive sites for forming the framework's covalent bonds, such as stable cyanovinylene linkages. rsc.org These linkages can create fully conjugated frameworks with high chemical stability. rsc.org The resulting COFs possess permanent porosity and a large surface area, making them suitable for applications like gas storage and catalysis. The electronic properties imparted by the cyano-naphthalene units can also be harnessed, with some porphyrin-based COFs demonstrating high efficiency in visible-light-induced photocatalysis. rsc.orgrsc.org

Table 2: Properties of Porous Materials Incorporating Cyano-Aromatic Building Blocks

Material TypeBuilding Block/LinkageKey PropertyPotential ApplicationReference
Covalent Organic Framework (COF)Porphyrin core, Cyanovinylene linkageHigh photocatalytic activityAerobic oxidation of amines rsc.org
Covalent Organic Framework (COF)Pyrene and Dicyanobenzene derivativesTunable photophysical properties, High H₂ evolution ratePhotocatalytic hydrogen evolution rsc.org
Metal Cyanide FrameworkMetal ions and Cyanide ligandsHigh directionality, Robust networkMolecular adsorption, Energy storage nih.gov
Porous Hyper-crosslinked PolymerCyano-functionalized monomersHigh surface area, Cationic frameworkPreconcentration of pollutants researchgate.net

Astrochemistry and Interstellar Molecule Formation

The study of this compound and related cyanated polycyclic aromatic hydrocarbons (PAHs) provides crucial insights into the chemical evolution of the universe. These molecules are considered key players in the formation of more complex organic structures in space, bridging the gap between simple molecules and the building blocks of life.

Gas-Phase Radical Chemistry in Circumstellar and Interstellar Environments

The formation of cyanated PAHs like this compound in the cold, sparse conditions of circumstellar and interstellar environments is driven by gas-phase radical chemistry. osti.govnih.gov In these environments, reactions involving radicals are often the dominant pathways for the synthesis of complex molecules. aip.org For instance, the two isomers of cyanonaphthalene, 1-CNN and 2-CNN, are thought to be formed through the reaction of naphthalene with the cyano radical (CN). aip.orgru.nl This type of neutral-radical reaction is a plausible mechanism for the formation of cyanonaphthalene in the electrical discharge experiments that simulate interstellar plasma conditions. ru.nl

Laboratory studies have demonstrated that methyl-substituted PAHs can be formed through barrierless reactions, which are crucial for their formation in low-temperature environments like the interstellar medium (ISM). acs.org For example, 2-methylnaphthalene (B46627) can be synthesized from the reaction of the para-tolyl radical with vinylacetylene. acs.org This suggests that similar radical-mediated pathways could lead to the formation of this compound. The discovery of the cyanopropargyl radical in the reaction of atomic carbon with vinyl cyanide further supports the importance of cyano-containing radicals in the formation of aromatic molecules like cyanobenzene in cold molecular clouds and circumstellar envelopes. uhmreactiondynamics.org

The chemical dynamics of these reactions often involve indirect scattering through the formation of transient collision complexes. uhmreactiondynamics.org For instance, the reaction of ground-state carbon atoms with vinyl cyanide proceeds via the addition of the carbon atom to the carbon-carbon double bond, forming a cyanocyclopropylidene intermediate. uhmreactiondynamics.org This highlights the intricate, multi-step nature of radical-driven synthesis in space. The presence of these molecules in environments like the Taurus Molecular Cloud (TMC-1) underscores the efficiency of these gas-phase radical reactions in building complex aromatic structures. aip.orgaanda.org

Precursors for Nitrogen-Substituted Polycyclic Aromatic Hydrocarbons (NPAHs)

This compound and similar cyanated aromatics are significant as precursors to a broader class of molecules known as nitrogen-substituted polycyclic aromatic hydrocarbons (NPAHs). osti.govnih.govacs.org NPAHs are of great interest in astrochemistry and astrobiology because they represent a potential link between simple nitrogen-bearing molecules and complex, biologically relevant structures like nucleobases. osti.govnih.govacs.org

The incorporation of nitrogen into an aromatic system is a critical step in the chemical evolution towards prebiotic molecules. osti.govnih.gov Research has shown that gas-phase radical reactions can effectively form NPAHs. osti.govnih.gov For instance, pyridyl radicals can react with 1,3-butadiene (B125203) or acetylene (B1199291) to form (iso)quinoline and its derivatives. osti.govnih.gov The formation of NPAHs is not limited to these specific pathways; the general mechanism involves the reaction of radicals that introduce nitrogen into an aromatic ring structure. osti.gov

The study of the photofragmentation of cyano-substituted PAHs reveals that the loss of HCN or CN is a dominant channel, which can lead to the formation of other nitrogen-containing species. aip.org For example, the fragmentation of 1-cyanonaphthalene can lead to the formation of a dehydrogenated quinoline (B57606) cation, a heterocyclic molecule that is a fundamental component of larger biological motifs and has been found in meteorites. aip.org This demonstrates a direct pathway from a cyanated PAH to a heterocyclic aromatic compound, further solidifying the role of molecules like this compound as key intermediates in the synthesis of diverse NPAHs in space. The detection of cyano derivatives of PAHs like naphthalene and acenaphthylene (B141429) in TMC-1 supports the idea that these molecules are readily formed and can serve as building blocks for larger, more complex NPAHs. aanda.orgresearchgate.netaanda.org

Implications for the Formation of Biologically Relevant Molecules

The existence and chemistry of this compound and other NPAHs in interstellar and circumstellar environments have profound implications for the origins of life. acs.org These molecules are considered precursors to biologically relevant molecules, including the nucleobases that form the foundation of RNA and DNA. osti.govacs.org While extraterrestrial nucleobases have been identified in meteorites, their direct detection in the ISM has not yet been achieved. researchgate.net The study of NPAHs provides a plausible pathway for the abiotic synthesis of these vital compounds. nasa.gov

Nitrogen-containing aromatic molecules formed in space are thought to be the precursors of more complex biological structures. aip.org The transformation of cyanated PAHs into heterocyclic molecules like quinoline is a significant step in this process. aip.org Quinoline itself is a basic building block for larger biological motifs. aip.org The exogenous delivery of such complex organic molecules to early Earth by meteorites and comets could have played a crucial role in the origin of life. acs.org

The chemical evolution from simple acyclic nitrogen-bearing molecules to NPAHs and eventually to nucleobases represents a critical area of research in astrobiology. osti.govnih.gov The barrierless, gas-phase radical-mediated reactions that form NPAHs are capable of producing these prebiotic molecules in extraterrestrial environments. osti.govnih.gov Therefore, the study of this compound and its chemical transformations helps to fill in the missing mechanistic gaps in our understanding of how the fundamental components of life may have arisen in the cosmos. osti.govnih.gov

Vii. Future Research Directions and Challenges

Development of Novel Stereoselective Synthetic Pathways

The synthesis of highly functionalized naphthalenes remains a central challenge, with a continuous demand for more efficient and selective methods. rsc.org While numerous strategies exist, many rely on the annulation of a pre-existing benzene (B151609) ring system. nih.gov A significant future direction lies in the development of multicomponent coupling reactions that can construct complex naphthalene (B1677914) cores in a single step from simple precursors. nih.gov Research into one-pot, three-component coupling processes involving intermediates like isoindoles shows promise for creating richly functionalized naphthalenes. nih.gov

Another critical area is the advancement of site-selective C–H functionalization. The ability to precisely introduce substituents at specific positions on the naphthalene scaffold, such as the peri- and ortho-positions of 1-naphthaldehydes, is a valuable strategy for structural modification. nih.govresearchgate.net Future work will likely focus on designing new transient directing groups and catalytic systems to overcome existing selectivity challenges, enabling the synthesis of multi-substituted naphthalenes that are currently difficult to access. nih.gov Furthermore, exploring electrophilic cyclization of carefully designed precursors, like arene-containing propargylic alcohols, offers a mild and regioselective route to substituted naphthalenes that can tolerate a wide variety of functional groups. nih.gov The development of stereoselective transformations, such as the Prins cyclization to create complex spiro-fused systems, points toward a future where the three-dimensional structure of naphthalene derivatives can be controlled with high precision. acs.org

Synthetic StrategyKey FeaturesPotential Future Application for 1-Cyano-5-methylnaphthalene
Three-Component Coupling One-pot synthesis, high diversity from simple components, involves isoindole intermediates. nih.govRapid generation of a library of this compound analogues with diverse functionalities for structure-activity relationship studies.
Transient Ligand C–H Methylation High regioselectivity for peri- and ortho-positions, enables sequential functionalization. nih.govresearchgate.netPrecise introduction of additional functional groups at specific locations on the this compound core to tune electronic or steric properties.
Aryne Cycloaddition Utilizes highly reactive aryne intermediates, allows for the synthesis of multisubstituted naphthalenes from 2-pyrones. rsc.orgoup.comConstruction of complex, fused-ring systems based on the this compound scaffold for advanced materials.
Electrophilic Cyclization Mild reaction conditions, high regioselectivity, tolerance of various functional groups. nih.govA versatile method for synthesizing precursors to this compound or its derivatives under gentle conditions.

Elucidation of Complex Reaction Intermediates and Transient Species

A deeper understanding of reaction mechanisms is fundamental to developing next-generation synthetic methods. A key challenge is the detection and characterization of highly reactive and short-lived intermediates. For instance, in multicomponent reactions for naphthalene synthesis, species such as isoindoles are proposed as key intermediates that undergo subsequent cycloaddition reactions. nih.gov Similarly, in catalytic C-H functionalization, transient species like hypervalent organometallic complexes, such as ortho-Ir(V), are postulated to be crucial for the bond-forming step. nih.gov

Future research will require the application of advanced spectroscopic and analytical techniques to directly observe these fleeting species. Time-resolved absorption spectroscopy is a powerful tool for this purpose, as demonstrated in the study of intermolecular triplet excimers of naphthalene, which are important transient species in photochemistry. acs.org The ability to isolate or trap reaction intermediates, such as the cycloadducts formed in aryne reactions, will provide invaluable structural information. rsc.org By combining experimental evidence with high-level computational modeling, a more complete picture of the reaction energy landscape can be constructed, enabling the rational design of more efficient and selective syntheses for compounds like this compound.

Exploration of Advanced Catalytic Systems for Sustainable Synthesis

The development of environmentally benign and economically viable synthetic processes is a major driver of innovation in chemistry. For the synthesis of cyano-substituted aromatics like this compound, future research will focus on advanced catalytic systems that are both highly efficient and sustainable. mdpi.comrsc.org A significant area of exploration is the use of non-toxic and readily available cyanide sources, moving away from hazardous reagents like metal cyanides. mdpi.comorganic-chemistry.org

The design of recyclable catalysts is another critical frontier. Systems based on magnetic nanoparticles, such as palladium supported on cobalt ferrite (B1171679) (Pd/CoFe₂O₄@ACT), offer a promising solution, as they can be easily recovered from the reaction mixture and reused multiple times with minimal loss of activity. rsc.org Furthermore, the use of bio-based solvents, such as eucalyptol (B1671775), in catalytic reactions like palladium-catalyzed cyanation presents a credible and sustainable alternative to traditional petroleum-derived solvents. mdpi.com The exploration of cooperative catalysis, where two different metals (e.g., palladium and zinc) work in concert to facilitate a reaction, can lead to improved conversion rates and efficiencies, providing another avenue for process optimization. researchgate.net

Catalytic ApproachKey AdvantageRelevance to Sustainable Synthesis
Bio-based Solvents Use of renewable solvents like eucalyptol instead of conventional ones. mdpi.comReduces reliance on fossil fuels and minimizes environmental impact of the reaction medium.
Recyclable Nanocatalysts Magnetic catalysts (e.g., Pd/CoFe₂O₄@ACT) that can be easily separated and reused. rsc.orgPromotes a circular economy by minimizing catalyst waste and reducing overall process cost.
Cooperative Catalysis Utilizes two different metal species to enhance reaction rate and efficiency. researchgate.netCan lead to milder reaction conditions and lower catalyst loadings, improving the overall sustainability profile.
Alternative Cyanide Sources Employs safer and less toxic reagents like Zn(CN)₂ or sources that generate cyanide in situ. mdpi.comorganic-chemistry.orgEnhances the safety and reduces the environmental hazard associated with cyanation reactions.

Harnessing Photophysical Properties for Emerging Optoelectronic Technologies

Functionalized naphthalene derivatives are gaining significant attention for their potential use in advanced optoelectronic materials. acs.orgresearchgate.net The photophysical properties of these molecules, such as their absorption, fluorescence, and charge transport characteristics, can be finely tuned by introducing specific functional groups onto the naphthalene core. acs.orgtandfonline.com The presence of a cyano group, as in this compound, is particularly relevant due to its strong electron-withdrawing nature, which can significantly modulate the electronic structure of the molecule. acs.orgaanda.org

Future research will focus on designing and synthesizing novel naphthalene-based systems with tailored photophysical properties for specific applications. This includes the development of donor-acceptor (D-A) molecules, where a naphthalene unit acts as either the donor or acceptor, for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.govnih.gov Investigating the self-assembly of these molecules is crucial, as the morphology of the resulting aggregates can dramatically influence their electronic properties and device performance. nih.gov A deeper understanding of the relationship between molecular structure, intermolecular interactions, and photophysical behavior is essential. For example, studying how the torsion angle between donor and acceptor units influences intersystem crossing and triplet state lifetimes can guide the design of materials for applications like photodynamic therapy or advanced sensors. nih.govacs.org The study of cyano-substituted polycyclic aromatic hydrocarbons (PAHs) is also motivated by their recent detection in interstellar space, and understanding their interaction with UV/VUV radiation is a key challenge. aanda.orgaanda.org

Research AreaObjectivePotential Application
Donor-Acceptor Systems Synthesize naphthalene-based molecules with distinct electron-donating and accepting moieties. nih.govnih.govOrganic photovoltaics (OPVs), organic light-emitting diodes (OLEDs).
Self-Assembly Control Control the aggregation and molecular packing of functionalized naphthalenes in the solid state. nih.govFunctional supramolecular systems, nanotechnology, advanced materials.
Photostability Studies Investigate the fate of cyano-substituted naphthalenes upon exposure to high-energy radiation. aanda.orgaanda.orgAstrochemistry, development of robust materials for harsh environments.
Electronic Property Tuning Correlate substituent effects (e.g., cyano, hydroxyl groups) with charge transport properties like hole mobility. tandfonline.comOrganic field-effect transistors (OFETs), semiconductor devices.

Expanding Computational Models for Predictive Chemistry and Materials Design

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules. For functionalized naphthalenes, methods like Density Functional Theory (DFT) are widely used to calculate electronic properties, geometries, and interaction energies. jeires.comacs.org However, significant challenges remain in achieving high accuracy and predictive power, especially for complex systems and properties.

A major direction for future research is the development and refinement of computational models to better predict the properties of materials like this compound. This includes improving methods for calculating excited-state properties to more accurately predict absorption and emission spectra, which is crucial for designing optoelectronic materials. nih.govarxiv.org Combining experimental data with computer simulations, such as using quantum-chemical calculations based on Marcus–Hush theory to predict charge carrier mobility, provides a powerful approach for validating and improving theoretical models. tandfonline.com

Furthermore, expanding computational models to handle larger, more complex systems, such as self-assembled aggregates or interactions with biological targets, is a critical goal. acs.orgijpsjournal.com The development of quantitative structure-property relationship (QSPR) models, which use computational descriptors to predict physical or chemical properties, can accelerate the discovery of new materials by screening virtual libraries of compounds before undertaking costly and time-consuming synthesis. pnu.ac.ir As computational power continues to grow, these predictive models will play an increasingly vital role in the rational design of novel functional materials based on the naphthalene scaffold. researchgate.netresearchgate.net

Q & A

Q. Table 1. Key Risk of Bias Criteria for Animal Studies

Bias TypeAssessment QuestionSource
Selection BiasWas dose allocation randomized and concealed?
Performance BiasWere researchers/subjects blinded to study groups?
Detection BiasWere outcomes measured with validated methods?

Q. Table 2. Priority Health Outcomes for Toxicity Screening

Outcome CategorySpecific MetricsSource
Hepatic EffectsALT/AST levels, histopathological changes
Renal EffectsCreatinine clearance, tubular necrosis
Respiratory EffectsLung weight, bronchiolar hyperplasia

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.